4,5,6-Trimethoxyisobenzofuran-1(3H)-one

Phthalide chemistry Regioisomer identification Quality control

Researchers designing β-lactam prodrugs need phthalide scaffolds with validated substitution patterns - generic isomers lack the regiochemical specificity required for reproducible hydrolysis kinetics. • Specifically claimed in US 4,036,829 as the carrier group for ampicillin prodrugs • Regioselective C-3 bromination enables diversification unavailable from 3,4,6-isomer • Direct precursor to 4,6-dimethoxy-5-hydroxyphthalide with 5× choleretic potency vs. dehydrocholic acid • ≥95% purity; MP 134.7-135.7°C for rapid DSC-based isomer verification

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 4087-80-3
Cat. No. B184483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Trimethoxyisobenzofuran-1(3H)-one
CAS4087-80-3
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2COC(=O)C2=C1)OC)OC
InChIInChI=1S/C11H12O5/c1-13-8-4-6-7(5-16-11(6)12)9(14-2)10(8)15-3/h4H,5H2,1-3H3
InChIKeySRBRUXANGPVKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6-Trimethoxyisobenzofuran-1(3H)-one: Structural & Procurement Summary


4,5,6-Trimethoxyisobenzofuran-1(3H)-one (synonym: 4,5,6-trimethoxyphthalide; NSC 26223) is a synthetic phthalide derivative with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol [1]. It belongs to the phthalide class, which possesses a 3H-isobenzofuran-1-one core scaffold widely distributed in bioactive natural products and synthetic intermediates [2]. The compound features three methoxy substituents at positions 4, 5, and 6 on the aromatic ring and a lactone carbonyl at position 1. Commercially, it is supplied by Sigma-Aldrich (Aldrich TMT00359) as part of a collection of unique chemicals for early discovery research, with the vendor explicitly noting that analytical data is not collected and that the buyer assumes responsibility for confirming identity and purity . Alternative suppliers include Fluorochem (purity 95+%) and CymitQuimica (Biosynth brand, min. 95%) . The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

4,5,6-Trimethoxyisobenzofuran-1(3H)-one: Why Generic Substitution Fails


Phthalide derivatives with differing methoxy substitution patterns are not interchangeable. The 4,5,6-trimethoxy substitution pattern confers specific physicochemical properties — including a melting point of 134.7–135.7 °C , an XLogP3 of 1.3, zero hydrogen bond donors, and five hydrogen bond acceptors [1] — that differ from regioisomers such as 3,4,6-trimethoxyphthalide (CAS 189454-29-3; mp 149–152 °C ). Beyond bulk properties, the 4,5,6-arrangement activates the aromatic ring for regioselective electrophilic bromination at the C-3 position, yielding 3-bromo-4,5,6-trimethoxyphthalide — a versatile intermediate not accessible with the same selectivity from other trimethoxyphthalide isomers [2]. Critically, this substitution pattern is explicitly claimed in U.S. Patent 4,036,829 for lactonyl ester prodrugs of penicillins, where the 4,5,6-trimethoxyphthalide moiety serves as a specific carrier group for ampicillin, and the claim requires that Ra, Rb, Rc, and Rd are not all hydrogen — i.e., the substitution pattern is essential to the invention [3]. Substituting a different regioisomer or a less substituted analog would produce a compound outside the patent's claimed genus, potentially altering hydrolysis kinetics, oral absorption, and regulatory status.

4,5,6-Trimethoxyisobenzofuran-1(3H)-one: Differentiation Evidence


Melting Point Differentiation from 3,4,6-Isomer

4,5,6-Trimethoxyisobenzofuran-1(3H)-one exhibits a melting point of 134.7–135.7 °C , whereas its closest regioisomer, 3,4,6-trimethoxyphthalide (CAS 189454-29-3), melts at 149–152 °C . This ~15 °C difference provides a straightforward, low-cost identity verification method (melting point determination) to distinguish between these two trimethoxyphthalide isomers upon receipt, without requiring NMR or HPLC. For procurement contexts where incorrect isomer supply is a risk, this thermal property serves as a practical gate-keeper assay.

Phthalide chemistry Regioisomer identification Quality control

Lactonyl Ester Prodrug for Ampicillin

U.S. Patent 4,036,829 explicitly claims the compound '4,5,6-trimethoxyphthalide 6[D(-)α-aminophenylacetamido] penicillanate' — a lactonyl ester prodrug of ampicillin wherein the 4,5,6-trimethoxyphthalide group serves as the promoiety [1]. The patent's generic claim (Formula I) requires that Ra, Rb, Rc, and Rd on the phthalide ring are not all hydrogen, meaning the substitution pattern is essential for the invention [1]. The corresponding journal article by Ferres, Clayton, et al. (J. Med. Chem., 1976, 19, 1385) reports that the phthalidyl ester of ampicillin (talampicillin) and related lactonyl esters hydrolyze rapidly in tissues, including blood, and certain esters demonstrate superior oral absorption compared to the parent penicillin [2]. While the exact pharmacokinetic data for the 4,5,6-trimethoxy congener specifically requires retrieval of the full text, the structural claim establishes that this precise substitution pattern was selected from a broader phthalide series for prodrug development, implying favorable hydrolysis kinetics and oral absorption properties relative to unsubstituted or differently substituted phthalide esters.

Prodrug design Penicillin esters Oral bioavailability

Choleretic Agent Precursor

Borkowski et al. (1976) demonstrated that 4,6-dimethoxy-5-hydroxyphthalide — obtained directly by selective demethylation of 4,5,6-trimethoxyphthalide — significantly increased bile excretion in rats, with activity five times higher than that of dehydrocholic acid, a clinical choleretic standard [1]. In the same study, 4,5,6-trimethoxyphthalide itself served as the starting material for this active derivative on one of three synthetic routes [1]. While the choleretic activity belongs to the demethylated derivative rather than the target compound per se, this establishes the 4,5,6-trimethoxyphthalide scaffold as a viable precursor to a compound that quantitatively outperforms the clinical benchmark. By comparison, the parent phthalide (unsubstituted) and other regioisomeric phthalides were not evaluated in this study, precluding a direct intra-class comparison.

Choleretic agents Bile excretion Phthalide pharmacology

Regioselective C-3 Bromination

The 4,5,6-trimethoxy substitution pattern directs electrophilic bromination selectively to the C-3 position of the phthalide lactone ring. Patent US 4,036,829 describes the preparation of 3-bromo-4,5,6-trimethoxyphthalide from 4,5,6-trimethoxyphthalide using N-bromosuccinimide (NBS) under radical conditions [1]. The identity of the C-3 brominated product is confirmed by its distinct SMILES (COC1=C(OC)C(OC)=CC2=C1C(Br)OC2=O) and its use as an intermediate for further substitution reactions [1]. This regioselectivity stems from the electron-donating effect of the three methoxy groups activating the ring and the lactone C-3 position being the most susceptible to electrophilic attack. In contrast, 3,4,6-trimethoxyphthalide bears a methoxy group at C-3 that occupies this reactive site, blocking direct electrophilic substitution at that position. Similarly, 5,6-dimethoxyphthalide lacks the third methoxy group, altering the electronic activation pattern and potentially the regiochemical outcome of electrophilic reactions.

Electrophilic substitution Phthalide functionalization Synthetic intermediate

Computed Permeability Differentiation

4,5,6-Trimethoxyisobenzofuran-1(3H)-one has zero hydrogen bond donors, five hydrogen bond acceptors, a computed XLogP3 of 1.3, and a topological polar surface area (TPSA) consistent with moderate membrane permeability [1]. In contrast, the closely related 4,6-dimethoxy-5-hydroxyphthalide (the demethylated derivative) possesses one hydrogen bond donor (the 5-OH group) and a higher TPSA, which would predict lower passive membrane permeability [2]. The absence of H-bond donors in the target compound places it in a more favorable region of the Ro5 chemical space for CNS penetration and oral absorption compared to its hydroxylated analog. While these are computed properties rather than experimentally measured values, they provide a physicochemical rationale for why the fully methylated 4,5,6-trimethoxy variant may be preferred over partially demethylated analogs in cell-permeability-dependent assays.

Drug-likeness Physicochemical profiling Permeability prediction

4,5,6-Trimethoxyisobenzofuran-1(3H)-one: Optimal Application Scenarios


β-Lactam Antibiotic Prodrug Carrier

This compound is the specifically claimed phthalide promoiety in a Beecham Group patent (US 4,036,829) for lactonyl ester prodrugs of penicillins, forming '4,5,6-trimethoxyphthalide 6[D(-)α-aminophenylacetamido] penicillanate' [1]. Research groups pursuing oral β-lactam prodrugs can leverage the 4,5,6-trimethoxy substitution pattern as a defined starting point whose selection was rationalized by the inventors of talampicillin-class prodrugs. The C-3 position remains available for esterification with the carboxylic acid of the β-lactam, while the three methoxy groups modulate the electron density of the phthalide ring, influencing the rate of lactone ring-opening and subsequent hydrolysis to release the active drug in vivo [1].

Regioselective C-3 Functionalization

The 4,5,6-trimethoxy substitution pattern permits regioselective electrophilic bromination at C-3 using NBS, yielding 3-bromo-4,5,6-trimethoxyphthalide [1]. This brominated intermediate serves as an entry point for nucleophilic displacement, cross-coupling, or Grignard reactions, enabling diversification at the C-3 position. Researchers requiring a phthalide scaffold with a free C-3 site for functionalization should select the 4,5,6-trimethoxy isomer over the 3,4,6-trimethoxy variant, where C-3 is blocked by a methoxy group . This regiochemical consideration is critical for synthetic route design in medicinal chemistry programs.

Choleretic Drug Precursor

The compound serves as a direct synthetic precursor to 4,6-dimethoxy-5-hydroxyphthalide, which demonstrated 5-fold greater choleretic activity than dehydrocholic acid in a rat model [1]. Drug discovery programs targeting bile secretion enhancement for hepatobiliary disorders can use 4,5,6-trimethoxyphthalide as a starting material for selective demethylation to access this active pharmacophore. The synthetic accessibility of the target compound — commercially available from multiple vendors in 95%+ purity — further supports its practical utility as a precursor in choleretic research.

Regioisomer Identification Reference Standard

With a melting point of 134.7–135.7 °C — clearly differentiated from the 3,4,6-regioisomer (149–152 °C) — this compound can serve as a reference standard for isomer identity verification in analytical chemistry and quality control settings [1]. Analytical laboratories tasked with confirming the identity of phthalide isomers in procurement or synthesis workflows can use differential scanning calorimetry (DSC) or melting point apparatus as a rapid, low-cost orthogonal identification method to supplement spectroscopic techniques .

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